molecular formula C13H12N2S B1332430 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 26176-18-1

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B1332430
CAS RN: 26176-18-1
M. Wt: 228.31 g/mol
InChI Key: ILTJBWKQAIWNLU-UHFFFAOYSA-N
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Description

The compound 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic molecule that features a pyrrole and a benzothiophene moiety. The pyrrole is a five-membered nitrogen-containing ring, while the benzothiophene structure consists of a fused benzene and thiophene ring. The carbonitrile group (-CN) attached to the third position of the benzothiophene indicates the presence of a nitrile functional group, which is known for its reactivity and usefulness in further chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) was achieved using Lawesson's reagent, which suggests that sulfur-containing reagents play a crucial role in the formation of such compounds . Similarly, the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involved the reaction of benzothiophene-2-carbaldehyde with 2-cyanoethanethioamide, indicating that carbonitrile groups can be introduced through the use of cyano-containing reagents .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is typically elucidated using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques provide information about the functional groups present and the overall framework of the molecule. For example, the structural elucidation of newly synthesized heterocyclic compounds was based on these analytical methods .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing a pyrrole and benzothiophene unit can be diverse. For instance, compound 6, which contains a benzothiophene moiety, was shown to react with various reagents to afford thieno[2,3-b]pyridine derivatives and pyrazolo[3,4-b]pyridine derivatives upon reaction with hydrazine hydrate . This indicates that the compound may also undergo similar transformations, leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of the carbonitrile group is likely to affect the compound's polarity, solubility, and reactivity. The benzothiophene and pyrrole rings contribute to the compound's aromaticity and potential for π-π interactions. The antimicrobial and anticancer activities of some new pyridines synthesized from related structures suggest that 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile may also exhibit biological activities worth investigating . Additionally, the synthesis of derivatives starting from related pyridine compounds with antimicrobial activity indicates the potential for further functionalization and activity enhancement .

Scientific Research Applications

Synthesis and Structural Properties

The compound 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been explored in various synthetic pathways. For instance, El-Kashef et al. (2007) demonstrated its conversion into pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in synthesizing complex heterocyclic compounds (El-Kashef, Rathelot, Vanelle, & Rault, 2007). Similarly, Petrova et al. (2023) synthesized a related compound, further expanding its applications in organic synthesis (Petrova, Ushakov, Sobenina, Kireeva, & Trofimov, 2023).

Photochemical Properties

The photochemical properties of similar thiophene analogs have been studied extensively. Bohnwagner et al. (2017) investigated donor-acceptor compounds related to 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, revealing insights into their fluorescence behavior and potential applications in photochemistry (Bohnwagner, Burghardt, & Dreuw, 2017).

Electropolymerization and Conductivity

Research by Sotzing et al. (1996) focused on the electropolymerization of related compounds, highlighting the potential of these materials in developing conducting polymers with low oxidation potentials, which is significant for electronic and optoelectronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Interaction with Other Chemicals

Belikov et al. (2015) explored the interaction of similar compounds with Lawesson's reagent, leading to new synthesis pathways and potentially broadening the chemical applicability of this class of compounds (Belikov, Fedoseev, Ievlev, Ershov, & Tafeenko, 2015).

Synthesis of Novel Heterocycles

The compound has been used as a precursor in the synthesis of novel heterocyclic compounds, as evidenced in the work of Youssef (2009), which showcases its versatility in creating new chemical structures (Youssef, 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many nitrile compounds are toxic and can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c14-9-11-10-5-1-2-6-12(10)16-13(11)15-7-3-4-8-15/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTJBWKQAIWNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351949
Record name 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

CAS RN

26176-18-1
Record name 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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